CID 134813761

Description

CID 134813761 is a chemical compound indexed in PubChem, a public database for chemical structures and biological activities. The evidence includes references to other compounds, such as oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) , colchicine (CID: 6167) , and a boronic acid derivative (PubChem CID: 53216313) , but none of these match this compound.

Properties

Molecular Formula |

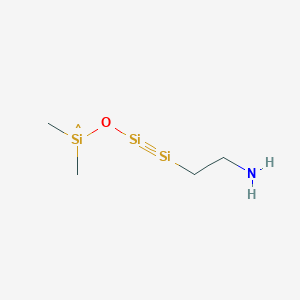

C4H12NOSi3 |

|---|---|

Molecular Weight |

174.40 g/mol |

InChI |

InChI=1S/C4H12NOSi3/c1-9(2)6-8-7-4-3-5/h3-5H2,1-2H3 |

InChI Key |

UUJVVMJMDYKOLB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)O[Si]#[Si]CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 134813761” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which can improve the solubility and stability of the compound.

Standard Organic Synthesis Techniques: These may include reactions such as esterification, amidation, and other organic transformations under controlled conditions.

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 134813761” undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Compound “CID 134813761” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Compound “CID 134813761” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can be based on:

Chemical Structure: Differences in the arrangement of atoms and functional groups.

Biological Activity: Variations in the potency and specificity of biological effects.

Physical Properties: Differences in solubility, stability, and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 134813761 lacks specific data in the evidence, general guidelines for comparing compounds can be inferred from the literature:

Structural Similarity

- Oscillatoxin Derivatives (CIDs: 101283546, 185389, 156582093, 156582092): These are marine-derived polyketides with complex macrocyclic structures . If this compound shares a similar backbone, comparisons could focus on functional groups (e.g., methyl or halogen substitutions) and bioactivity.

- Boronic Acid Derivatives (CID: 53216313): This compound (C₆H₅BBrClO₂) has a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions . Structural analogs might differ in halogens (Br, Cl) or substituents affecting solubility and reactivity.

Functional and Application-Based Comparisons

- Colchicine (CID: 6167): A well-known microtubule inhibitor used in gout treatment . If this compound is bioactive, comparisons might focus on mechanisms (e.g., tubulin binding affinity) or therapeutic indices.

- Synthetic Utility : Compounds like CID 53216313 are intermediates in pharmaceutical synthesis. Similarity could involve reaction yields, catalytic efficiency, or scalability .

Physicochemical Properties

Key parameters for comparison include:

- LogP : Hydrophobicity (e.g., CID 53216313 has LogP ~2.15) .

- Solubility : CID 53216313 has 0.24 mg/ml solubility in water .

- Bioavailability : Metrics like GI absorption or BBB permeability (e.g., CID 53216313 is BBB-permeable) .

Data Tables

Hypothetical data tables based on evidence patterns (actual this compound data unavailable):

Table 1: Structural Comparison

Q & A

Basic Research Questions

Q. How to formulate focused research questions for studying CID 134813761’s biochemical properties?

- Methodology : Begin by identifying gaps in existing literature (e.g., incomplete mechanistic studies or conflicting data on its reactivity). Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- "How does this compound interact with [specific enzyme/receptor] compared to structurally analogous compounds?"

- Avoid vague phrasing like "What are the effects of this compound?" .

- Tools : Systematic literature reviews using databases like PubMed or SciFinder to define boundaries and relevance .

Q. What experimental design principles apply to synthesizing and characterizing this compound?

- Methodology :

- Synthesis : Use factorial design to optimize reaction conditions (e.g., temperature, catalysts) and minimize byproducts. Include controls (e.g., negative controls for side reactions).

- Characterization : Combine spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) for purity validation. Document instrument parameters (e.g., solvent, scan rate) for reproducibility .

- Data Validation : Replicate experiments ≥3 times to confirm consistency. Use statistical tools (e.g., ANOVA) to assess variability .

Q. How to conduct a systematic literature review on this compound’s applications?

- Steps :

Define inclusion/exclusion criteria (e.g., studies published post-2010, peer-reviewed journals).

Use Boolean operators in search engines (e.g., "this compound AND pharmacokinetics NOT industrial synthesis").

Prioritize primary sources (original research articles) over reviews to avoid bias .

- Tools : Reference managers like Zotero for organizing citations and detecting overlaps in reported data .

Advanced Research Questions

Q. How to resolve contradictions in reported data on this compound’s toxicity profile?

- Methodology :

- Root Cause Analysis : Compare experimental conditions across studies (e.g., dosage, exposure duration, cell lines/animal models). For example, discrepancies in IC50 values may stem from differences in assay protocols .

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Adjust for publication bias via funnel plots .

- Validation : Perform independent in vitro/in vivo assays under standardized conditions to verify findings .

Q. What advanced computational methods can predict this compound’s interactions with novel targets?

- Approaches :

- Molecular Dynamics (MD) Simulations : Model ligand-protein binding affinities using software like GROMACS. Validate predictions with experimental assays (e.g., surface plasmon resonance) .

- QSAR Modeling : Train regression models on structural analogs to correlate physicochemical properties (e.g., logP, polar surface area) with activity .

- Limitations : Address overfitting by cross-validation and external dataset testing .

Q. How to design ethical and reproducible in vivo studies for this compound?

- Ethical Compliance : Follow institutional guidelines (e.g., IACUC protocols) for animal welfare. Justify sample sizes via power analysis to minimize unnecessary subjects .

- Reproducibility : Pre-register study designs on platforms like Open Science Framework. Document environmental variables (e.g., housing conditions, diet) that may influence outcomes .

Q. What strategies mitigate bias in data collection during high-throughput screening of this compound derivatives?

- Methodology :

- Blinding : Use double-blind protocols for data acquisition and analysis.

- Randomization : Assign compound plates to assay batches randomly to avoid systematic errors.

- Quality Control : Include internal standards (e.g., positive/negative controls) in each assay plate .

- Data Normalization : Apply Z-score or robust regression to correct for plate-to-plate variability .

Methodological Considerations

- Data Management : Store raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata (e.g., instrument settings, software versions) .

- Peer Review Preparation : Anticipate critiques on statistical methods and experimental rigor. Address potential confounders proactively in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.